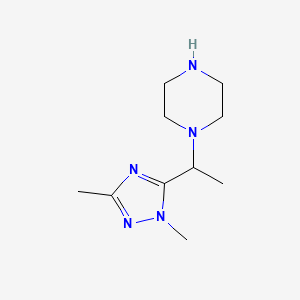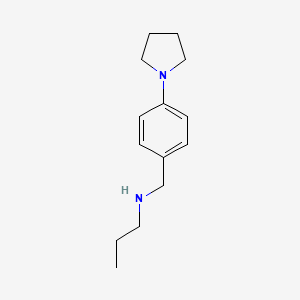
n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine: is a compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Introduction of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amine to an amide.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amides and other reduced forms.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of novel polymers and resins.
作用機序
The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.
類似化合物との比較
n-(4-(Pyrrolidin-1-yl)benzyl)ethan-1-amine: Similar structure but with an ethan-1-amine chain instead of propan-1-amine.
n-(4-(Pyrrolidin-1-yl)benzyl)methan-1-amine: Features a methan-1-amine chain.
Uniqueness:
- The propan-1-amine chain in n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine provides distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its biological activity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H22N2/c1-2-9-15-12-13-5-7-14(8-6-13)16-10-3-4-11-16/h5-8,15H,2-4,9-12H2,1H3 |
InChIキー |
PEWRCNDUXJRWQO-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=CC=C(C=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


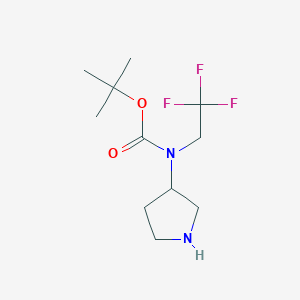
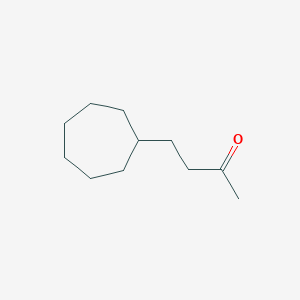
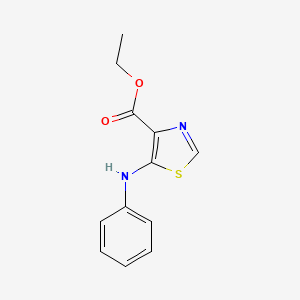
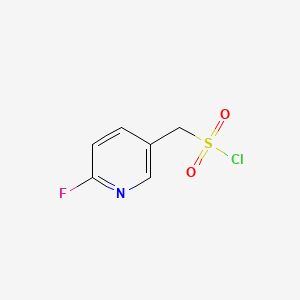
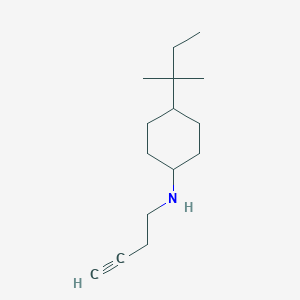
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)


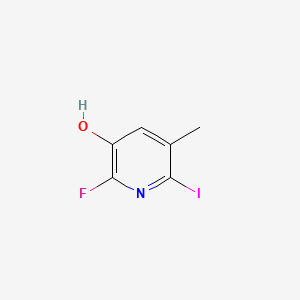
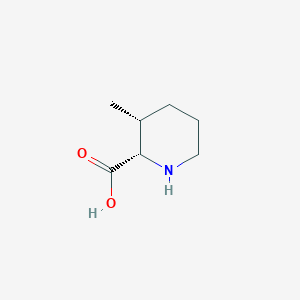
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
